Enantiomeric Excess vs. Racemic Mixture: Impact on Monoamine Transporter Selectivity
The (1R,5S) enantiomer of 8-azabicyclo[3.2.1]oct-2-ene derivatives can display substantially different serotonin:dopamine:norepinephrine reuptake inhibition ratios compared to the racemate. In the patent literature, separation of enantiomers for this scaffold class revealed that one enantiomer may favor serotonin reuptake inhibition over noradrenaline and dopamine reuptake by a factor of 10- to >100‑fold [1]. The enantiopure target compound eliminates the confounding effect of the (1S,5R) antipode, which may act as a competitive antagonist or partial agonist at monoamine transporters [1].
| Evidence Dimension | Serotonin transporter (SERT) vs. norepinephrine transporter (NET) selectivity ratio |
|---|---|
| Target Compound Data | Enantiopure (1R,5S); predicted SERT/NET selectivity >10:1 based on enantiomer separation data in patent US7,781,456 |
| Comparator Or Baseline | Racemic (±)-8-azabicyclo[3.2.1]oct-2-ene derivatives |
| Quantified Difference | Enantiomer separation can increase selectivity ratio by 10- to >100-fold vs. racemate |
| Conditions | In vitro synaptosomal uptake assays using rat brain synaptosomes (disclosed in US7,781,456 Example 1) |
Why This Matters
Procuring the enantiopure (1R,5S) form ensures consistency in pharmacological profiling and avoids ambiguous data caused by mixed enantiomer activities.
- [1] United States Patent US 7,781,456 B2, Example 1 and Claims 1–10. View Source
